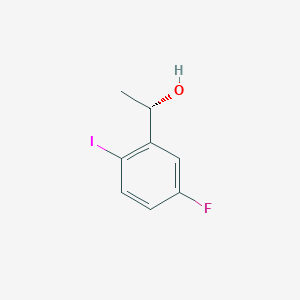
(S)-1-(5-Fluoro-2-iodophenyl)ethan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“(S)-1-(5-Fluoro-2-iodophenyl)ethan-1-ol” is a chemical compound with the CAS Number: 1454847-96-1 . It is an intermediate of Lorlatinib, which is an orally administered inhibitor of ALK and ROS1, two enzymes that play a role in the development of cancer .
Molecular Structure Analysis
The molecular formula of “(S)-1-(5-Fluoro-2-iodophenyl)ethan-1-ol” is C8H8FIO . The molecular weight is 266.05 . The InChI key is GQGBQRLYBYFVAW-YFKPBYRVSA-N .Physical And Chemical Properties Analysis
“(S)-1-(5-Fluoro-2-iodophenyl)ethan-1-ol” is a solid or liquid at room temperature . It should be stored in a dark place, sealed in dry, at 2-8°C . The density is 1.8±0.1 g/cm3 .科学的研究の応用
Chemical Synthesis and Molecular Interaction
(S)-1-(5-Fluoro-2-iodophenyl)ethan-1-ol plays a significant role in chemical synthesis and molecular interaction studies. Its application in the creation of various chemical compounds, particularly in organometallic chemistry, is notable. For instance, it has been involved in the synthesis of allenylidene and alkenylcarbyne complexes, contributing to the understanding of aromatic electrophilic substitution and carbocationic behavior in complex chemical reactions (Bustelo et al., 2007).
Biocatalytic Synthesis and Enantioselectivity
The compound is instrumental in biocatalytic synthesis processes. Research has demonstrated its role in the enantioselective synthesis of chiral alcohols, which are key intermediates in pharmaceutical production. The use of biocatalysts like Daucus carota cells for the reduction of prochiral 1-(4-fluorophenyl)ethanone exemplifies its application in creating enantiomerically enriched products, crucial in drug synthesis and understanding chiral recognition in molecular complexes (ChemChemTech, 2022).
Fluorescent Probes and Sensors
This compound is also significant in the development of fluorescent probes and sensors. Its derivatives are used in creating probes for detecting metal ions, which has practical applications in environmental monitoring and biomedical research. For example, its utilization in designing long-wavelength fluorophores for highly selective detection of metal ions like Hg2+ highlights its importance in developing sensitive and specific analytical tools (Zhu et al., 2014).
Antagonist Synthesis in Pharmacology
In pharmacology, (S)-1-(5-Fluoro-2-iodophenyl)ethan-1-ol derivatives contribute to the synthesis of antagonists, like Aprepitant. This showcases its relevance in developing orally active drugs that target specific receptors, such as the NK(1) receptor, useful in therapeutic interventions (Brands et al., 2003).
Material Science and Polymer Chemistry
The compound finds application in material science, particularly in the synthesis of novel Schiff bases and smectic mesogenes, which are critical in developing advanced materials with unique properties like antimicrobial activity or specific liquid crystalline phases. This underlines its utility in creating new materials with potential applications in various industries, including pharmaceuticals and electronics (Puthran et al., 2019); (Kula et al., 2010).
Organic Light Emitting Diodes (OLEDs)
In the field of electronics, derivatives of this compound are used in the development of efficient blue emitters for OLEDs. The introduction of fluoro substituents significantly enhances the performance of these materials, making them valuable in the production of high-quality displays and lighting systems (Li et al., 2007).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
(1S)-1-(5-fluoro-2-iodophenyl)ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FIO/c1-5(11)7-4-6(9)2-3-8(7)10/h2-5,11H,1H3/t5-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQGBQRLYBYFVAW-YFKPBYRVSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=CC(=C1)F)I)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=C(C=CC(=C1)F)I)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8FIO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-1-(5-Fluoro-2-iodophenyl)ethan-1-ol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

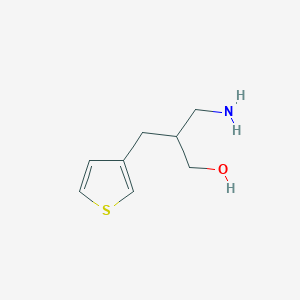
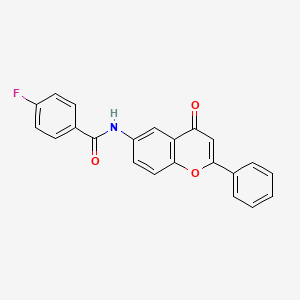
![1-(2-methyl-1H-indol-3-yl)-2-[(7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)sulfanyl]ethanone](/img/structure/B2816182.png)

![N-(4-fluorobenzyl)-2-((3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide](/img/structure/B2816184.png)
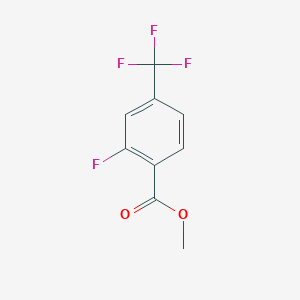
![2-[(4-oxo-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2816187.png)
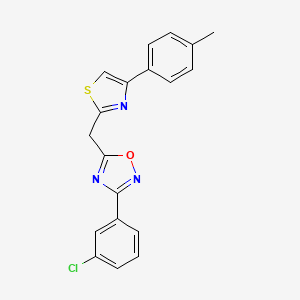

![2-{[4-(6-chloro-4-phenylquinolin-2-yl)phenoxy]acetyl}-N-phenylhydrazinecarbothioamide](/img/structure/B2816194.png)
![N-((5-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-3-(trifluoromethyl)benzamide](/img/structure/B2816196.png)

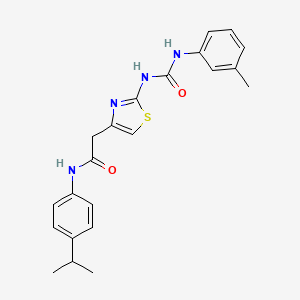
![3-[3-(3-Fluorophenyl)-4-isoxazolyl]propanoic acid](/img/structure/B2816200.png)